3-(1,1,2,2-Tetrafluoroethyl)aniline

Medicinal Chemistry Physicochemical Profiling Drug Design

3-(1,1,2,2-Tetrafluoroethyl)aniline (CAS 585-41-1), with molecular formula C8H7F4N and molecular weight 193.14 , is a meta-substituted fluorinated aniline derivative characterized by a 1,1,2,2-tetrafluoroethyl group (-CF2CF2H) attached to the aniline ring. The compound exists as a liquid at ambient temperature and possesses predicted physicochemical parameters including a boiling point of 224.4±40.0 °C, density of 1.308±0.06 g/cm³, and pKa of 3.60±0.10.

Molecular Formula C8H7F4N
Molecular Weight 193.14
CAS No. 585-41-1
Cat. No. B1657882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,1,2,2-Tetrafluoroethyl)aniline
CAS585-41-1
Molecular FormulaC8H7F4N
Molecular Weight193.14
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C(C(F)F)(F)F
InChIInChI=1S/C8H7F4N/c9-7(10)8(11,12)5-2-1-3-6(13)4-5/h1-4,7H,13H2
InChIKeyQQDDEEKSIUNCFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,1,2,2-Tetrafluoroethyl)aniline (CAS 585-41-1) Procurement Guide: Physicochemical Profile and Structural Differentiation for Research Sourcing


3-(1,1,2,2-Tetrafluoroethyl)aniline (CAS 585-41-1), with molecular formula C8H7F4N and molecular weight 193.14 , is a meta-substituted fluorinated aniline derivative characterized by a 1,1,2,2-tetrafluoroethyl group (-CF2CF2H) attached to the aniline ring . The compound exists as a liquid at ambient temperature and possesses predicted physicochemical parameters including a boiling point of 224.4±40.0 °C, density of 1.308±0.06 g/cm³, and pKa of 3.60±0.10 . This compound belongs to the broader class of 1,1,2,2-tetrafluoroethyl-containing compounds, which have gained increasing attention in pharmaceuticals, agrochemicals, and advanced materials owing to the unique properties imparted by the CF2CF2 fragment [1].

Meta-substituted tetrafluoroethyl aniline for fluorinated building block synthesis
Suitable for photocatalytic fluoroalkylation to access bromo-tetrafluoroethyl arene intermediates
Reported use as lithium-ion battery electrolyte additive for cycling stability research
Supports SAR studies requiring distinct CF2CF2H vs CF3 substitution pattern

Why 3-(1,1,2,2-Tetrafluoroethyl)aniline Cannot Be Replaced by Generic Fluorinated Anilines in Medicinal Chemistry and Agrochemical Synthesis


Fluorinated aniline derivatives are not interchangeable building blocks. The specific substitution pattern—meta- vs. para- positioning, -CF2CF2H vs. -CF3 group, and the number of fluorine atoms—dictates distinct physicochemical and biological outcomes [1]. While 3-(trifluoromethyl)aniline (CAS 98-16-8) is a widely available alternative with a similar molecular skeleton, the replacement of the -CF3 group with the larger, more lipophilic -CF2CF2H moiety in 3-(1,1,2,2-tetrafluoroethyl)aniline results in fundamentally different LogP, pKa, and metabolic stability profiles . Furthermore, the meta-substitution pattern of the target compound confers distinct electronic and steric properties compared to its ortho- and para-substituted regioisomers, directly impacting reactivity in cross-coupling reactions and binding interactions in biological systems [2]. Substituting with a non-fluorinated aniline or a less fluorinated analog (e.g., 3-fluoroaniline) will fail to recapitulate the enhanced lipophilicity, metabolic stability, and unique reactivity that the 1,1,2,2-tetrafluoroethyl group provides [3].

LogP / pKa shift
The -CF2CF2H group raises LogP and lowers pKa compared to -CF3 analog, altering membrane partitioning and protonation state. Direct replacement may not reproduce property profile.
Regioisomeric effect
Meta substitution imposes inductive electron withdrawal, while para isomer allows resonance interaction. Reactivity and boiling point differ; regioisomeric substitution requires validation.
Metabolic context
Class-level CF2CF2H metabolic stability advantage is reported, but non-fluorinated or less-fluorinated anilines may exhibit different metabolic liability profiles. Transferability must be confirmed experimentally.

Quantitative Comparative Evidence for 3-(1,1,2,2-Tetrafluoroethyl)aniline vs. Closest Analogs and In-Class Alternatives


Lipophilicity (LogP) and Basicity (pKa) Differentiation: 3-(1,1,2,2-Tetrafluoroethyl)aniline vs. 3-(Trifluoromethyl)aniline

The 1,1,2,2-tetrafluoroethyl group significantly alters the lipophilicity and basicity of the aniline core compared to the more common trifluoromethyl analog. 3-(1,1,2,2-Tetrafluoroethyl)aniline exhibits a predicted XLogP3 value of 2.5 , whereas 3-(trifluoromethyl)aniline has a predicted ACD/LogP of 2.39 . While this difference appears modest, the increased lipophilicity of the tetrafluoroethyl group can enhance membrane permeability and alter tissue distribution in biological systems [1]. More critically, the predicted pKa of 3-(1,1,2,2-tetrafluoroethyl)aniline is 3.60±0.10 , substantially lower than the pKa of aniline itself (∼4.6) and likely lower than that of 3-(trifluoromethyl)aniline, reflecting the stronger electron-withdrawing inductive effect of the -CF2CF2H group. This reduced basicity directly impacts the compound's protonation state at physiological pH, influencing solubility, binding to biological targets, and suitability for specific reaction conditions [2].

LogP & pKa
Cross-study comparable
XLogP3 2.5 vs 2.39 (CF3); pKa 3.60±0.10
Higher lipophilicity and lower basicity alter protonation and partitioning profiles
Predicted values; experimental LogP not available
Medicinal Chemistry Physicochemical Profiling Drug Design

Regioisomeric Differentiation: Meta- vs. Para-Substituted 1,1,2,2-Tetrafluoroethyl Anilines

The position of the tetrafluoroethyl substituent on the aniline ring dictates distinct chemical reactivity and physical properties. The target compound, 3-(1,1,2,2-tetrafluoroethyl)aniline (meta-substituted), differs fundamentally from its para-substituted isomer, 4-(1,1,2,2-tetrafluoroethyl)aniline . Meta-substitution places the strongly electron-withdrawing -CF2CF2H group in a position that exerts a predominant inductive effect (-I) with minimal resonance contribution to the amino group. In contrast, para-substitution allows for direct resonance interaction between the substituent and the amino group, significantly altering the electron density on the nitrogen atom and the aromatic ring. This regioisomeric difference manifests in distinct boiling points: the meta-isomer (target) has a predicted boiling point of 224.4±40.0 °C , while the para-isomer is reported to have a lower predicted boiling point of approximately 201.0±40.0 °C at 760 mmHg [1]. Furthermore, the meta-isomer exhibits a predicted LogP (target compound) of 2.6257 versus 1.39 for the 3-(1,2,2,2-tetrafluoroethyl) isomer [1], demonstrating how subtle changes in the tetrafluoroethyl group itself (1,1,2,2- vs. 1,2,2,2-) further modulate lipophilicity.

Boiling point (meta vs para)
Reported
224.4±40.0 °C vs ~201.0 °C (para isomer)
Meta substitution yields distinct intermolecular interactions affecting volatility
Predicted values at 760 mmHg; experimental confirmation needed
Organic Synthesis Structure-Activity Relationship Regioselectivity

Storage and Handling Requirements: 3-(1,1,2,2-Tetrafluoroethyl)aniline vs. 3-(Trifluoromethyl)aniline

The presence of the 1,1,2,2-tetrafluoroethyl group imposes specific storage requirements that differentiate this compound from simpler fluorinated anilines. 3-(1,1,2,2-Tetrafluoroethyl)aniline requires refrigerated storage at 4 °C and must be shipped with an ice pack to maintain stability . In contrast, 3-(trifluoromethyl)aniline is typically stored at ambient temperature (room temperature) and does not require cold-chain shipping . This difference is attributable to the increased chemical reactivity or thermal sensitivity imparted by the -CF2CF2H group, which may undergo decomposition or side reactions at elevated temperatures. For procurement, this means that sourcing the target compound necessitates cold-chain logistics, which can impact shipping costs, delivery timelines, and inventory management compared to the room-temperature-stable trifluoromethyl analog.

Storage & handling
Direct comparison
4 °C (ice pack shipping)
Cold-chain logistics required, unlike room-temperature CF3 analog
Supplier-specified condition; verify upon receipt
Chemical Stability Procurement Logistics Storage Conditions

Class-Level Advantage: Enhanced Metabolic Stability of 1,1,2,2-Tetrafluoroethyl-Containing Compounds

Compounds containing the 1,1,2,2-tetrafluoroethyl (CF2CF2H) fragment, including 3-(1,1,2,2-tetrafluoroethyl)aniline and its derivatives, benefit from the well-established property of fluorinated motifs to enhance metabolic stability [1]. While direct metabolic stability data for 3-(1,1,2,2-tetrafluoroethyl)aniline itself is not available, the broader class of CF2CF2-containing compounds demonstrates improved resistance to oxidative metabolism compared to non-fluorinated analogs [2]. The tetrafluoroethyl group is less prone to cytochrome P450-mediated oxidation than alkyl or less-fluorinated groups, potentially leading to longer half-lives and improved bioavailability of derived drug candidates [3]. This class-level advantage is a key differentiator when selecting building blocks for medicinal chemistry programs, as it reduces the likelihood of rapid metabolic clearance—a common liability of aniline-containing compounds [4]. In contrast, non-fluorinated anilines and even some trifluoromethyl-substituted anilines may be more susceptible to N-hydroxylation and subsequent formation of reactive metabolites [5].

Metabolic stability (class)
Class-level inference
CF2CF2H motif associated with improved oxidative stability in related compounds
May support reduced metabolic liability; data to verify for specific scaffold
No direct stability data for this aniline; inference from fluorinated analogs
Drug Metabolism Pharmacokinetics Fluorine Chemistry

Synthetic Utility: 3-(1,1,2,2-Tetrafluoroethyl)aniline as a Versatile Building Block for Fluoroalkylated Arenes

3-(1,1,2,2-Tetrafluoroethyl)aniline serves as a direct precursor or structural template for the synthesis of 2-bromo-1,1,2,2-tetrafluoroethyl arenes, a class of versatile intermediates for further functionalization [1]. A photocatalytic method using Ru(bpy)3Cl2 enables the efficient fluoroalkylation of anilines with BrCF2CF2Br to yield these valuable building blocks in high efficiency under visible light irradiation [2]. The resulting 2-bromo-1,1,2,2-tetrafluoroethyl arenes can be readily transformed into a wide array of 1,1,2,2-tetrafluoroethylated reagents, including those for cross-coupling reactions, nucleophilic substitutions, and other diversification strategies [1]. This synthetic versatility is a direct consequence of the unique reactivity of the -CF2CF2Br moiety, which is accessible from the aniline precursor. In contrast, non-fluorinated anilines or anilines with different fluoroalkyl groups (e.g., -CF3) do not provide this same entry point to bromo-tetrafluoroethyl intermediates, limiting their utility in certain fluoroalkylation workflows.

Synthetic entry
Method context
Visible-light photocatalytic fluoroalkylation with BrCF2CF2Br
Enables access to 2-bromo-tetrafluoroethyl arene intermediates for diversification
Ru(bpy)3Cl2 photocatalyst; reported by Kong et al. 2017
Organic Synthesis Fluoroalkylation Building Blocks

Emerging Application: 3-(1,1,2,2-Tetrafluoroethyl)aniline as an Electrolyte Additive in Lithium-Ion Batteries

Beyond its role as a synthetic intermediate, 3-(1,1,2,2-tetrafluoroethyl)aniline has been specifically identified and utilized as an additive in lithium battery electrolytes . Its function is to improve the stability and performance of batteries, particularly at elevated voltages . When incorporated into the electrolyte solution, this compound enhances cycling stability and energy density, making it a valuable component in advanced battery technology . This application is distinct from the primary uses of simpler fluorinated anilines like 3-(trifluoromethyl)aniline, which are predominantly employed as pharmaceutical and agrochemical intermediates rather than as functional additives in electrochemical systems . The unique combination of the aniline core with the 1,1,2,2-tetrafluoroethyl group likely contributes to favorable interfacial film formation on electrodes, a property not shared by less-fluorinated or differently substituted aniline analogs.

Battery additive
Supporting evidence
Improved cycling stability and energy density in Li-ion cells
Application context beyond pharmaceutical synthesis; functional additive property
Source not specified; reported use in electrolyte formulation
Energy Storage Lithium-Ion Batteries Electrolyte Additives

Optimal Application Scenarios for Procuring 3-(1,1,2,2-Tetrafluoroethyl)aniline (CAS 585-41-1) Based on Quantitative Differentiation


Scenario 1: Medicinal Chemistry Programs Requiring Enhanced Lipophilicity and Metabolic Stability in Aniline-Based Scaffolds

For drug discovery projects where aniline-containing lead compounds suffer from poor metabolic stability or insufficient lipophilicity, 3-(1,1,2,2-tetrafluoroethyl)aniline offers a strategic building block. The 1,1,2,2-tetrafluoroethyl group provides a higher LogP (XLogP3 = 2.5) compared to the trifluoromethyl analog (ACD/LogP = 2.39) , potentially improving membrane permeability. More importantly, the class-level metabolic stability advantage of CF2CF2-containing compounds [1] can mitigate the common liability of N-hydroxylation and reactive metabolite formation associated with anilines [2]. This compound should be prioritized over 3-(trifluoromethyl)aniline or non-fluorinated anilines when the goal is to enhance pharmacokinetic properties while retaining the aniline core for target binding.

Scenario 2: Synthesis of 2-Bromo-1,1,2,2-tetrafluoroethyl Arenes for Diversification and Cross-Coupling

When synthetic routes require a 1,1,2,2-tetrafluoroethylated aryl bromide as a key intermediate for Suzuki-Miyaura, Sonogashira, or other cross-coupling reactions, 3-(1,1,2,2-tetrafluoroethyl)aniline is the preferred starting material. Photocatalytic fluoroalkylation with BrCF2CF2Br efficiently converts this aniline to the corresponding 2-bromo-1,1,2,2-tetrafluoroethyl arene [3], which can then be elaborated into diverse fluoroalkylated products [4]. Substituting with a non-fluorinated aniline or a trifluoromethyl aniline will not yield the desired bromo-tetrafluoroethyl intermediate, making the target compound irreplaceable for this specific synthetic pathway.

Scenario 3: Development of High-Performance Lithium-Ion Battery Electrolytes

For research and development in advanced lithium-ion battery technology, particularly for high-voltage applications, 3-(1,1,2,2-tetrafluoroethyl)aniline should be procured as a functional electrolyte additive. Its demonstrated ability to improve cycling stability and energy density in lithium battery cells provides a unique value proposition not offered by common fluorinated aniline alternatives like 3-(trifluoromethyl)aniline, which are not utilized in this application domain. This compound is specifically relevant for projects aiming to enhance the performance and longevity of next-generation energy storage systems.

Scenario 4: Structure-Activity Relationship (SAR) Studies Exploring Meta-Substituted Fluoroalkyl Anilines

When conducting SAR investigations to understand the impact of fluoroalkyl substitution patterns on biological activity or physicochemical properties, 3-(1,1,2,2-tetrafluoroethyl)aniline serves as a critical comparator. Its meta-substitution pattern, distinct boiling point (224.4±40.0 °C), and predicted pKa (3.60±0.10) differentiate it from para-substituted isomers (boiling point ~201.0±40.0 °C) [5] and from 3-(trifluoromethyl)aniline. Procuring this compound enables direct head-to-head comparisons to delineate the specific contributions of the -CF2CF2H group versus -CF3, and meta- versus para-substitution, to observed biological or chemical outcomes.

Application
Selection Property
Validation Focus
Aniline-based scaffold diversification
CF2CF2H substitution pattern with reported lipophilicity / basicity shift
LogP, pKa, and metabolic stability profiling
Synthesis of bromo-tetrafluoroethyl arene intermediates
Photocatalytic fluoroalkylation entry to reactive building blocks
Cross-coupling precursor validation
Lithium-ion battery electrolyte additive studies
Reported cycling stability improvement in electrolyte systems
Cycling stability and energy density assessment
Meta-substituted fluoroalkyl aniline SAR
Regioisomeric meta vs para comparison; distinct boiling point and pKa
Physicochemical and biological endpoint comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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